Carasinol B vs. Kobophenol A: Predicted Topoisomerase I Inhibitory Activity Comparison
In a bioinformatics evaluation of natural anticancer molecules using the Prediction of Activity Spectra for Substances (PASS) algorithm, Carasinol B was predicted to have a higher probability of topoisomerase I inhibitory activity compared to its direct structural analog, kobophenol A. [1]
| Evidence Dimension | PASS Score for Topoisomerase I Inhibition |
|---|---|
| Target Compound Data | 0.669 |
| Comparator Or Baseline | Kobophenol A (0.652) |
| Quantified Difference | 0.017 (Absolute Difference) |
| Conditions | In silico Prediction of Activity Spectra for Substances (PASS) algorithm |
Why This Matters
This direct numerical comparison provides a data-driven rationale for selecting Carasinol B over kobophenol A for studies focused on topoisomerase I-mediated mechanisms, potentially influencing experimental outcomes.
- [1] Longdom. Evaluating New Targets of Natural Anticancer Molecules through Bioinformatics Tools. View Source
